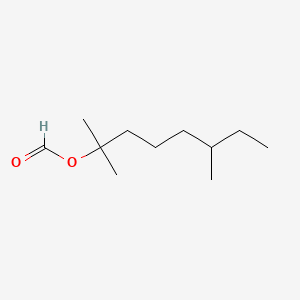
2,6-Dimethyloctan-2-yl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2-octyl formate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of formic acid and 2,6-dimethyl-2-octanol. This compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2-octyl formate can be synthesized through the esterification reaction between formic acid and 2,6-dimethyl-2-octanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-2-octyl formate involves the continuous esterification process. This method uses a fixed-bed reactor where formic acid and 2,6-dimethyl-2-octanol are passed over a solid acid catalyst at elevated temperatures. The ester is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: 2,6-Dimethyl-2-octyl formate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol, 2,6-dimethyl-2-octanol.
Substitution: The ester group in 2,6-Dimethyl-2-octyl formate can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6-Dimethyl-2-octanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2-octyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: This compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance in medicinal formulations.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-2-octyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, the ester group can undergo hydrolysis to release formic acid and 2,6-dimethyl-2-octanol, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl formate: An ester with a similar structure but a simpler alkyl group.
Ethyl acetate: Another ester commonly used in the fragrance industry.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,6-Dimethyl-2-octyl formate.
Uniqueness: 2,6-Dimethyl-2-octyl formate is unique due to its specific structure, which imparts a distinct odor profile. Its branched alkyl chain provides stability and resistance to hydrolysis, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
72785-17-2 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2,6-dimethyloctan-2-yl formate |
InChI |
InChI=1S/C11H22O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
KQZSQDZXBHFWGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)(C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


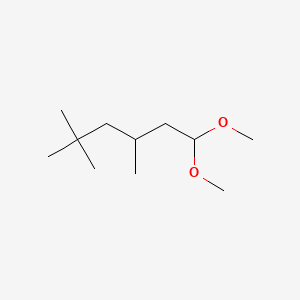
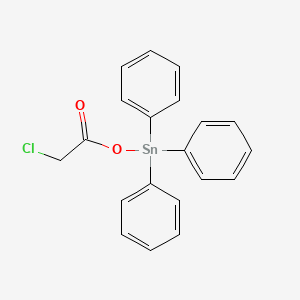
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
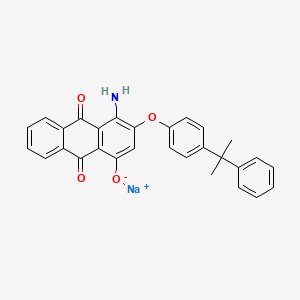
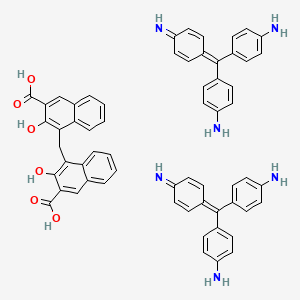

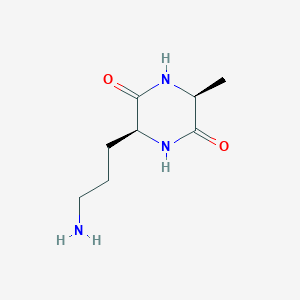
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
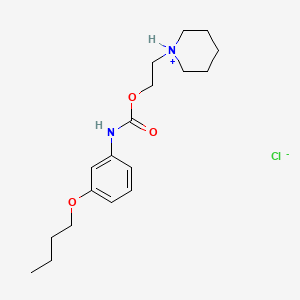
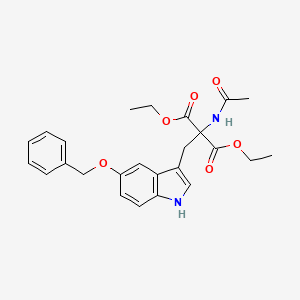
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
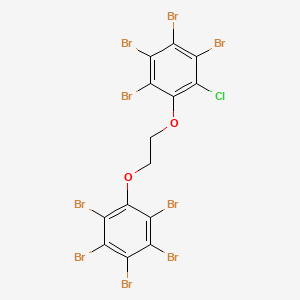

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
